2-Chloro-3,5,8-trimethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

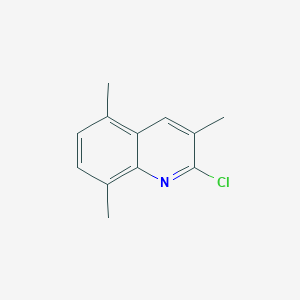

2-Chloro-3,5,8-trimethylquinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a chloro substituent at the 2-position and three methyl groups at the 3-, 5-, and 8-positions. This compound is a yellow crystalline solid with a molecular formula of C12H11ClN and a molecular weight of 205.68 g/mol. It has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5,8-trimethylquinoline typically involves the chlorination of 3,5,8-trimethylquinoline. One common method is the reaction of 3,5,8-trimethylquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The

生物活性

2-Chloro-3,5,8-trimethylquinoline (C12H12ClN) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties. Its molecular weight is approximately 205.68 g/mol, and it features a chloro substituent at the 2-position along with three methyl groups at the 3-, 5-, and 8-positions. This article explores the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| CAS Number | 948290-41-3 |

| Appearance | Yellow crystalline solid |

Antiviral Activity

Research has indicated that quinoline derivatives exhibit significant antiviral activities against various viruses. A study highlighted that quinolines, including derivatives similar to this compound, were effective against strains such as Zika virus, enterovirus, and human immunodeficiency virus (HIV) . These compounds may act by inhibiting viral replication or interfering with viral entry into host cells.

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. For instance, a study on azetidin-2-one fused quinoline derivatives demonstrated that these compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications in quinolines can enhance their antimicrobial efficacy.

Case Study: Antibacterial Efficacy

A specific study assessed the antimicrobial activity of synthesized quinoline derivatives using the filter paper disc method. The results showed that certain derivatives of 2-chloro-3-formyl quinolines had superior inhibitory effects compared to standard antibiotics . This suggests that the modification of quinoline structures can lead to enhanced biological activity.

Antitumor Activity

In addition to antiviral and antibacterial properties, there is emerging evidence supporting the antitumor potential of quinoline derivatives. Certain studies have suggested that compounds like this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, potentially disrupting replication processes in both bacterial and cancer cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that quinolines can induce oxidative stress in cells, leading to cell death in pathogens or tumor cells.

特性

IUPAC Name |

2-chloro-3,5,8-trimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAWNRJCEPOMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588968 |

Source

|

| Record name | 2-Chloro-3,5,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-41-3 |

Source

|

| Record name | 2-Chloro-3,5,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。